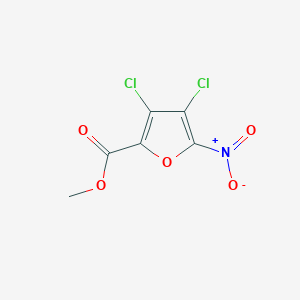

Methyl 3,4-dichloro-5-nitro-2-furoate

Description

Structure

3D Structure

Properties

CAS No. |

122587-23-9 |

|---|---|

Molecular Formula |

C6H3Cl2NO5 |

Molecular Weight |

239.99 g/mol |

IUPAC Name |

methyl 3,4-dichloro-5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C6H3Cl2NO5/c1-13-6(10)4-2(7)3(8)5(14-4)9(11)12/h1H3 |

InChI Key |

AUKVSIJCWIMUMD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |

Canonical SMILES |

COC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |

Other CAS No. |

122587-23-9 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,4 Dichloro 5 Nitro 2 Furoate

Historical Perspectives on Furan (B31954) Nitration and Halogenation Strategies

The furan ring, while aromatic, exhibits lower aromaticity compared to benzene, making it highly susceptible to electrophilic attack. Historically, this high reactivity has posed significant challenges for chemists seeking to achieve selective substitution.

Halogenation: The reaction of furan with halogens like chlorine and bromine is notoriously vigorous at room temperature, often leading to the formation of polyhalogenated products and ring-opening. pharmaguideline.comquimicaorganica.org Early strategies to control this reactivity focused on performing the halogenation at very low temperatures and using milder conditions. For example, bromination in dioxane or dimethylformamide (DMF) at –5°C can yield 2-bromofuran. pharmaguideline.com The inherent reactivity of the furan ring directs initial electrophilic attack to the α-positions (C-2 or C-5). If one α-position is occupied, the second α-position is the next preferred site of substitution. This makes the selective introduction of halogens at the β-positions (C-3 or C-4) a significant synthetic hurdle. The mechanism often involves an addition-elimination pathway, where the halogen adds across the diene system of the furan, followed by the elimination of hydrogen halide to restore aromaticity. quimicaorganica.orgquimicaorganica.org

Nitration: Similar to halogenation, the direct nitration of furan with strong acids like nitric and sulfuric acid mixtures often results in polymerization and ring cleavage. Consequently, milder nitrating agents are required. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the classic reagent for furan nitration, typically employed at low temperatures. pharmaguideline.comquimicaorganica.org This method also favors substitution at the C-2 or C-5 position. For furan derivatives containing an electron-withdrawing substituent at the C-2 position, such as a carboxyl group, electrophilic substitution is directed primarily to the C-5 position. pharmaguideline.comcore.ac.uk The mechanism proceeds through the attack of the furan ring on the nitronium ion (or its carrier), followed by an addition-elimination sequence to yield the nitro-substituted furan. quimicaorganica.org

Targeted Synthesis Routes for Methyl 3,4-dichloro-5-nitro-2-furoate from Precursors

The synthesis of this compound would logically proceed from a methyl furan-2-carboxylate (B1237412) precursor. The key challenges lie in achieving the specific 3,4-dichloro substitution pattern and the subsequent nitration at the C-5 position. A plausible synthetic sequence involves the esterification of a suitable furoic acid, followed by regioselective dichlorination and site-specific nitration, although the order of these steps could be varied.

Achieving dichlorination specifically at the C-3 and C-4 positions of a furoate ester is a significant challenge due to the electronic properties of the furan ring. The ester group at C-2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it directs incoming electrophiles to the C-5 and, to a lesser extent, the C-3 positions. The C-5 position is overwhelmingly the most reactive site.

Direct electrophilic chlorination of methyl 2-furoate would be expected to yield primarily methyl 5-chloro-2-furoate. Obtaining the 3,4-dichloro derivative would require a more sophisticated strategy, potentially involving:

Blocking Groups: Utilizing a precursor where the C-5 position is blocked by a group that can be removed later in the synthesis.

Multi-step Pathways: Employing reactions that proceed through non-aromatic intermediates, such as Diels-Alder reactions, to build the desired substitution pattern before re-aromatization.

Precursors with Existing Substituents: Starting with a furan derivative that already contains substituents that direct chlorination to the 3 and 4 positions.

Given the difficulty of direct electrophilic substitution at these positions, synthetic routes often rely on the construction of the substituted furan ring from acyclic precursors.

The introduction of a nitro group at the C-5 position of a furan-2-carboxylate is a well-established transformation. The electron-withdrawing nature of the methyl carboxylate group at C-2 deactivates the furan ring but strongly directs incoming electrophiles to the C-5 position.

The standard procedure involves the use of a mild nitrating agent, acetyl nitrate, prepared by mixing fuming nitric acid with acetic anhydride, typically at temperatures below 0°C. core.ac.uk This method has been successfully used for the nitration of various furan derivatives. The reaction proceeds cleanly to give the 5-nitro derivative in good yield.

| Reagent | Conditions | Product | Yield | Reference |

| Fuming HNO₃ / Acetic Anhydride | Low Temperature (-7°C to -3°C) | 2-(5-Nitro)furan derivatives | 44-60% | core.ac.uk |

| Acetyl Nitrate | Low Temperature | 2-Nitrofuran | - | pharmaguideline.com |

This regioselectivity is a key step in the synthesis of many nitrofurans, including the precursor Methyl 5-nitro-2-furoate. nih.gov In the context of synthesizing the final target compound, this step would likely be performed on the methyl 3,4-dichloro-2-furoate intermediate. The presence of the deactivating chloro groups at C-3 and C-4 would further ensure that nitration occurs at the only remaining activated position, C-5.

The conversion of a furan-2-carboxylic acid to its corresponding methyl ester is a fundamental step that can be accomplished through several standard methods. This esterification is often performed early in the synthetic sequence to protect the carboxylic acid and modify its electronic influence on the furan ring.

Common esterification techniques include:

Fischer Esterification: This is a classic acid-catalyzed method involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). google.comacs.org The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Trimethylsilyl Chloride (TMSCl): Esterification can also be achieved using TMSCl in neat methanol (B129727) under reflux conditions. researchgate.net

Carbon Dioxide-Mediated Esterification: More modern, catalyst-free methods involve reacting the carboxylic acid with an alcohol in a carbon dioxide atmosphere under supercritical or near-critical temperatures and pressures. google.com In this process, CO₂ acts as a self-generating in situ acid catalyst. google.com

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Furoic Acid, Methanol, H₂SO₄ | Reflux | Standard, equilibrium-driven reaction. acs.org |

| TMSCl-Mediated | Furoic Acid, Methanol, TMSCl | Reflux | Effective alternative to strong mineral acids. researchgate.net |

| CO₂-Mediated | Furoic Acid, Methanol, CO₂ | High Temp (~150°C) & Pressure | Catalyst-free, "green" chemistry approach. google.com |

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Alternative Synthetic Pathways and Exploitation of Related Furan Precursor Chemistry

Given the challenges of regioselective substitution on a pre-formed furan ring, alternative pathways often involve constructing the ring itself from acyclic precursors that already contain the desired substitution pattern or functional groups that can be easily converted.

Two classical furan synthesis methods that could be adapted are:

Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. pharmaguideline.com To synthesize this compound, one would need a highly functionalized 1,4-dicarbonyl precursor, which presents its own synthetic challenges.

Fiest-Benary Synthesis: This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com This method is versatile for producing substituted furans and could potentially be employed to build the target molecule's core structure.

More modern approaches might involve metal-catalyzed cycloisomerization reactions of functionalized enynes or other unsaturated precursors to construct the furan ring. organic-chemistry.org These methods can offer high levels of regiocontrol, making them attractive for the synthesis of complex, polysubstituted furans. For instance, a pathway could be designed where the chloro and nitro functionalities are introduced onto an acyclic chain before the final ring-closing step.

Optimization of Reaction Conditions and Yields in Furoate Synthesis

Optimizing the synthesis of a complex molecule like this compound is critical for maximizing yield, minimizing byproducts, and ensuring scalability. The process involves systematically adjusting various reaction parameters. numberanalytics.com

Key variables for optimization include:

Temperature: Halogenation and nitration of furans are highly exothermic and temperature-sensitive. Low temperatures are crucial to prevent side reactions and degradation.

Solvent: The choice of solvent can influence the solubility of reagents and the stability of reactive intermediates, thereby affecting reaction rates and selectivity.

Catalyst: In steps like esterification, the choice and concentration of the acid catalyst can significantly impact reaction time and yield.

Reagent Stoichiometry: The molar ratios of reactants, such as the nitrating agent or chlorinating agent, must be carefully controlled to favor the desired product and avoid over-substitution or side reactions.

Reaction Time: Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal time to quench the reaction for the highest yield.

Traditionally, optimization is performed using a one-variable-at-a-time (OVAT) approach. numberanalytics.com However, modern synthetic chemistry increasingly employs more sophisticated methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to identify optimal conditions and interactions between variables more efficiently. numberanalytics.com In recent years, data-driven approaches using machine learning and Bayesian optimization have emerged as powerful tools to predict and fine-tune reaction conditions, potentially accelerating the discovery of high-yield synthetic routes. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl 3,4 Dichloro 5 Nitro 2 Furoate

Electrophilic and Nucleophilic Reaction Pathways of the Furan (B31954) Ring System

Conversely, the electron-deficient nature of the furan ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly at the positions activated by the electron-withdrawing groups. The chlorine atoms on the ring can potentially be displaced by strong nucleophiles. The presence of the nitro group at C5 and the methoxycarbonyl group at C2 enhances the electrophilicity of the ring carbons, making them more amenable to attack by nucleophiles. uoanbar.edu.iq Reactions with nucleophiles like amines, alkoxides, and thiolates could lead to the substitution of one or both chlorine atoms. The regioselectivity of such substitutions would depend on the relative activation provided by the nitro and ester groups and the steric hindrance around the chlorine atoms.

Reduction Chemistry of the Nitro Group

The nitro group is a key site of reactivity in Methyl 3,4-dichloro-5-nitro-2-furoate, readily undergoing reduction under various conditions to yield a range of nitrogen-containing derivatives.

Formation of Amino and Hydroxylamino Furoate Derivatives

Chemical reduction of the nitro group can be achieved using a variety of reagents. The complete reduction to the corresponding amino derivative, Methyl 5-amino-3,4-dichloro-2-furoate, can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using reducing metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. jove.com

Partial reduction to the hydroxylamino derivative, Methyl 3,4-dichloro-5-(hydroxylamino)-2-furoate, is also possible under milder reducing conditions. The stepwise reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Careful selection of the reducing agent and reaction conditions can allow for the isolation of the hydroxylamine.

Table 1: Potential Products from the Reduction of the Nitro Group

| Starting Material | Product | Reaction Type |

| This compound | Methyl 5-amino-3,4-dichloro-2-furoate | Complete Reduction |

| This compound | Methyl 3,4-dichloro-5-(hydroxylamino)-2-furoate | Partial Reduction |

Generation and Characterization of Oxime Isomers

While oximes are typically formed from the condensation of aldehydes or ketones with hydroxylamine, they can also be generated from the reduction of certain nitro compounds. wikipedia.org The formation of an oxime from this compound would likely involve a complex rearrangement following the initial reduction of the nitro group and would not be a direct or common transformation. The furan ring itself does not possess a carbonyl group for direct oximation. However, under specific reductive conditions that might lead to ring opening or rearrangement, the formation of oxime-containing structures could be envisaged, though this is speculative without direct experimental evidence.

Investigation of Enzymatic Nitroreduction Mechanisms

The reduction of 5-nitrofurans is a well-studied process in biological systems, often mediated by a class of enzymes known as nitroreductases. asm.orgnih.gov These enzymes, found in various bacteria, can activate the 5-nitrofuran moiety through its reduction. researchgate.netnih.gov The mechanism typically involves a flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. researchgate.net

Type I nitroreductases, which are oxygen-insensitive, catalyze the two-electron reduction of the nitro group to a nitroso intermediate, followed by a further two-electron reduction to the hydroxylamine derivative. researchgate.net This hydroxylamine is often the key cytotoxic species. Type II nitroreductases, which are oxygen-sensitive, perform a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species. asm.org It is highly probable that this compound would be a substrate for such enzymatic systems, leading to its bioactivation through the formation of the corresponding hydroxylamino derivative.

Table 2: Key Enzymes in the Nitroreduction of 5-Nitrofurans

| Enzyme Family | Oxygen Sensitivity | Mechanism | Key Intermediate |

| Type I Nitroreductases | Insensitive | Two-electron reduction | Hydroxylamine |

| Type II Nitroreductases | Sensitive | One-electron reduction | Nitro anion radical |

Hydrolytic Stability and Ester Cleavage Reactions under Controlled Conditions

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3,4-dichloro-5-nitro-2-furoic acid, and methanol (B129727). The rate of this hydrolysis is influenced by pH and temperature.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing furan ring, further activated by the nitro and chloro substituents, would likely increase the rate of base-catalyzed hydrolysis compared to simple alkyl esters.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. The stability of the ester bond is therefore limited in aqueous environments, particularly at non-neutral pH.

Reactivity Profiles of Chlorine Substituents on the Dichlorofuran Core

The two chlorine atoms at the C3 and C4 positions of the furan ring are key sites for nucleophilic substitution reactions. The electron-withdrawing nature of the nitro and methoxycarbonyl groups significantly activates these positions towards attack by nucleophiles. The reactivity of these chlorine atoms is expected to be higher than that of chlorine on a non-activated aromatic or heteroaromatic ring. nih.gov

The regioselectivity of nucleophilic substitution, i.e., whether the C3 or C4 chlorine is preferentially replaced, will be determined by a combination of electronic and steric factors. The relative activating effects of the C2-methoxycarbonyl and C5-nitro groups on the adjacent chlorine atoms will play a crucial role. Computational studies on similar systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the position with the largest positive partial charge is the most susceptible to nucleophilic attack. nih.gov A similar analysis would be required to predict the most likely site of initial substitution on this compound. Strong nucleophiles such as amines, alkoxides, and thiolates would be expected to displace one or both chlorine atoms, providing a pathway to a diverse range of substituted furan derivatives.

Despite a comprehensive search for scholarly articles and research data on "this compound," publicly available information detailing its chemical reactivity, transformation mechanisms, and the mechanistic elucidation of its reaction intermediates is scarce. The primary focus of the existing research has been on its biological activity, particularly its metabolic reduction and mutagenic properties.

One study identified the reduction of "this compound" in a biological system, leading to the formation of specific products. Spectroscopic analysis of the metabolic process revealed the formation of cis- and trans-oxime isomers of methyl 3,4-dichloro-2-furoate. Additionally, chemical reduction of the parent compound using iron in acetic acid was reported to yield Methyl 3,4-dichloro-5-amino-2-furoate.

However, detailed mechanistic studies on the chemical reactivity of "this compound" with a broader range of chemical reagents are not readily found in the reviewed literature. Consequently, a thorough discussion on its transformation mechanisms and the use of advanced analytical techniques to elucidate its reaction intermediates, as outlined in the requested article structure, cannot be provided at this time. Further experimental research would be necessary to generate the data required for a comprehensive analysis of its chemical reactivity profile.

Molecular and Cellular Biological Activity Studies of Methyl 3,4 Dichloro 5 Nitro 2 Furoate

Biochemical Mechanisms of Action at the Subcellular and Molecular Level

Research into the biochemical mechanisms of Methyl 3,4-dichloro-5-nitro-2-furoate indicates that its biological activity is closely linked to the metabolic reduction of its nitro group. The transformation of the nitro group can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. Studies suggest that the mutagenic effects of many nitroaromatic compounds are initiated by the production of arylhydroxylamines or acetoxyarylamines and the subsequent formation of an electrophilic nitrenium ion, which can then interact with DNA. researchgate.net The specific pathways and reactive species involved for this compound have been a subject of targeted investigation, particularly through its effects in bacterial mutagenicity assays. researchgate.net

Investigations into Mutagenic and Carcinogenic Potential

The mutagenic and carcinogenic potential of this compound has been evaluated to understand its genotoxicity. These investigations have primarily utilized in vitro bacterial reverse mutation assays to characterize its ability to induce genetic mutations.

In Vitro Genotoxicity Assays: Ames Test Using Salmonella typhimurium Strains (e.g., TA98, TA100, TA100NR)

To investigate its mutagenic properties, this compound was assessed using the standard plate incorporation assay, commonly known as the Ames test, with several strains of Salmonella typhimurium. researchgate.net The study utilized strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively. Additionally, the nitroreductase-deficient strain TA100NR was employed to probe the mechanism of metabolic activation. researchgate.net

The compound demonstrated mutagenic activity, with the response in strain TA100 being two- to six-fold higher than in strain TA98, indicating a greater propensity to cause base-pair substitutions. researchgate.net A striking and unexpected finding was that this compound was approximately four times more mutagenic in the nitroreductase-deficient strain TA100NR than in the parent strain TA100. researchgate.net This suggests that the "classical" nitroreductase enzymes, which are deficient in the NR strain, are not the primary pathway for its activation to a mutagenic species. researchgate.net Further investigation showed that the compound's mutagenicity was enhanced under anaerobic conditions. researchgate.net

| Salmonella typhimurium Strain | Type of Mutation Detected | Relative Mutagenic Response |

|---|---|---|

| TA98 | Frameshift | Base level of activity |

| TA100 | Base-pair substitution | 2- to 6-fold higher than TA98 |

| TA100NR | Base-pair substitution (Nitroreductase deficient) | ~4-fold higher than TA100 |

Role of Metabolic Activation in DNA Adduct Formation and Interaction

The prevailing theory for the mutagenicity of most nitroarenes involves the reduction of the nitro group to form N-hydroxyarylamines, which can then be esterified to create reactive electrophiles that form adducts with DNA. researchgate.net However, the significantly higher mutagenic activity of this compound in the TA100NR strain challenges this conventional pathway. researchgate.net This result implies that the metabolic activation of this specific compound may proceed through a different mechanism, one that is either inhibited by the presence of the "classical" nitroreductases or proceeds via an alternative pathway that is more prominent in the absence of these enzymes. The enhanced mutagenicity under anaerobic conditions suggests that the formation of secondary superoxide (B77818) or nitroanion free radicals is likely not the primary mechanism responsible for its genotoxicity. researchgate.net

Characterization of Electrophilic Intermediates and Their Interactions with Biomolecules

While the exact electrophilic intermediates of this compound have not been definitively characterized, the experimental evidence points away from the typical nitrenium ion generated by classical nitroreductase activity. The increased mutagenicity in the TA100NR strain suggests the formation of a unique reactive species. This intermediate is capable of interacting with DNA to cause the base-pair substitutions detected in the Ames test. The chemical structure of the compound, featuring a furan (B31954) ring with electron-withdrawing chloro and nitro groups, likely contributes to the formation of these reactive intermediates.

Enzymatic Biotransformation and Metabolite Identification

Studies on the biotransformation of this compound have identified products resulting from the reduction of its nitro group. Chemical reduction of the compound yielded derivatives that were subsequently identified as the cis- and trans-oxime isomers of methyl 3,4-dichloro-2-furoate. researchgate.net Importantly, these identified metabolites were found to be non-mutagenic in the S. typhimurium TA100 strain, indicating that they are detoxification products rather than the ultimate mutagenic agents. researchgate.net

| Metabolite | Identification Method | Mutagenicity in TA100 |

|---|---|---|

| cis-Oxime isomer of methyl 3,4-dichloro-2-furoate | Spectroscopic and chromatographic analyses | Non-mutagenic |

| trans-Oxime isomer of methyl 3,4-dichloro-2-furoate | Spectroscopic and chromatographic analyses | Non-mutagenic |

Characterization of Nitroreductase Enzyme Activity in Compound Metabolism

The role of nitroreductase enzymes in the metabolism of this compound is complex and atypical. The observation that its mutagenicity is significantly amplified in the nitroreductase-deficient TA100NR strain is a key finding. researchgate.net This suggests that the nitroreductases present in the standard TA100 strain may actually play a role in detoxifying the compound, possibly by converting it to the non-mutagenic oxime metabolites more efficiently than the alternative, mutagenic activation pathway can proceed. researchgate.net The activation to a mutagen in the TA100NR strain may be catalyzed by a different, uncharacterized reductase system that is not deficient in this strain, or it could involve a non-enzymatic mechanism that is more favorable under these conditions. researchgate.net

In Vitro Metabolic Fate Mapping and Pathway Analysis

The metabolic fate of nitrofuran compounds, including presumably this compound, is intrinsically linked to their mechanism of action. In vitro studies using bacterial and mammalian cell cultures have elucidated the key metabolic pathways, which are centered on the reduction of the 5-nitro group.

This process is primarily carried out by a group of enzymes known as nitroreductases, which are present in both bacterial and eukaryotic cells, though their activity and specificity can vary. nih.gov The reduction is a stepwise process that generates a series of highly reactive intermediates.

The primary metabolic activation of nitrofurans is the reduction of the nitro group by bacterial nitroreductases. nih.govnih.gov This enzymatic process generates reactive intermediates that are toxic to the bacterial cells. researchgate.net These intermediates can damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to the inhibition of DNA replication, protein synthesis, and other vital cellular processes. researchgate.netnih.govrsc.orgresearchgate.net

The metabolism of the furan ring itself can also occur, potentially through oxidative pathways. The oxidation of the furan ring can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can then react with cellular nucleophiles. However, the primary driver of the biological activity of nitrofurans is the reduction of the nitro group.

A general representation of the metabolic activation pathway for nitrofurans is presented in the table below.

| Step | Reaction | Key Enzymes | Generated Species | Significance |

| 1 | One-electron reduction | Type I Nitroreductases (oxygen-insensitive) | Nitro anion radical | Can be re-oxidized by molecular oxygen, leading to the formation of superoxide radicals and futile cycling. |

| 2 | Two-electron reduction | Type I Nitroreductases | Nitroso intermediate | A highly reactive electrophile. |

| 3 | Further two-electron reduction | Nitroreductases | Hydroxylamine (B1172632) intermediate | Another reactive species capable of damaging cellular macromolecules. |

| 4 | Final reduction | Nitroreductases | Amine | The final, less toxic, product of the reduction pathway. |

It is the reactive nitroso and hydroxylamine intermediates that are considered the ultimate toxic metabolites responsible for the broad-spectrum antimicrobial activity of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Furan-Based Nitro Compounds

The biological activity of furan-based nitro compounds is highly dependent on their chemical structure. SAR studies have provided valuable insights into how different substituents on the furan ring influence their antimicrobial potency and spectrum.

The presence and position of halogen and nitro groups on the furan or an associated aromatic ring are critical determinants of the biological response of these compounds.

Nitro Group: The 5-nitro group is an essential feature for the antimicrobial activity of most nitrofurans. Its reduction is the key step in the activation of the molecule to its cytotoxic form. The electron-withdrawing nature of the nitro group facilitates its reduction by bacterial nitroreductases.

Halogen Substituents: The inclusion of halogen atoms, such as the two chlorine atoms in this compound, can significantly modulate the physicochemical properties and biological activity of the compound. Halogens are known to influence:

Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes.

Electronic Effects: The electron-withdrawing nature of halogens can influence the redox potential of the nitro group, potentially affecting the rate of its reductive activation.

Steric Factors: The size and position of the halogen atoms can affect the binding of the molecule to the active site of nitroreductase enzymes.

The following table summarizes the general influence of these substituents on the activity of aromatic and heterocyclic compounds.

| Substituent | General Position | Influence on Biological Activity | Plausible Rationale |

| Nitro (NO₂) | 5-position on the furan ring | Essential for antimicrobial activity. | Acts as the pharmacophore, undergoing reductive activation to generate cytotoxic intermediates. |

| Halogen (e.g., Cl, Br) | Various positions on the ring system | Can enhance antimicrobial potency. | Increases lipophilicity, aiding in cell penetration. Modulates the electronic properties of the molecule, potentially influencing the ease of nitro group reduction. |

Solubility and Bioavailability: The nature of the ester can influence the compound's solubility in both aqueous and lipid environments, which in turn affects its absorption and distribution.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in both bacteria and host organisms. A more stable ester might lead to a longer duration of action, while a more labile ester could be considered a prodrug that releases the active carboxylic acid form.

Cellular Uptake: Modifications to the ester group can alter the molecule's polarity and size, which may impact its transport across bacterial cell membranes.

Bioisosteric replacement of the ester group with other functionalities, such as amides or other heterocyclic rings, is a common strategy in drug design to modulate these properties and potentially improve the therapeutic index of a compound. For instance, converting the ester to an amide could increase metabolic stability and alter hydrogen bonding capabilities.

High-Throughput Screening for Biological Pathway Modulation and Receptor Interactions (Focus on Molecular Basis)

High-throughput screening (HTS) represents a critical methodology in modern drug discovery and chemical biology. It involves the automated testing of large numbers of chemical compounds against specific biological targets to identify substances that modulate their activity. These screens are designed to assess interactions with molecular targets, such as enzymes and receptors, or to evaluate the impact on broader cellular pathways. The primary goal is to identify "hits"—compounds that produce a desired biological response—which can then be optimized through further chemical and biological study.

The molecular basis of these interactions is the central focus of such screening efforts. Assays are developed to measure specific molecular events, including enzyme inhibition, receptor binding (as agonists or antagonists), or the modulation of protein-protein interactions. By screening a compound like this compound against a diverse panel of targets, researchers can generate a profile of its biological activities and potential mechanisms of action.

Despite the established methodologies for HTS, a comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific data on this compound. Consequently, there are no detailed research findings or data tables to report regarding its activity in high-throughput screening assays for biological pathway modulation or direct receptor interactions. The investigation into the molecular and cellular effects of this particular compound through HTS does not appear to have been published in the accessible scientific domain. Therefore, its specific impact on biological pathways and its profile of receptor interactions remain uncharacterized.

Theoretical and Computational Chemistry of Methyl 3,4 Dichloro 5 Nitro 2 Furoate

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of Methyl 3,4-dichloro-5-nitro-2-furoate. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key to understanding the molecule's stability and reactivity.

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro group and the chlorine atoms significantly lowers the LUMO energy, making the furan (B31954) ring susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors quantify different aspects of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative framework for predicting the compound's behavior in chemical reactions. The high electrophilicity index for this compound, for instance, would confirm its tendency to react with nucleophiles.

Table 1: Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative, based on typical values for similar compounds calculated at the B3LYP/6-31G(d) level of theory, and serves to represent the expected quantum chemical properties.)

| Parameter | Value (eV) |

| EHOMO | -8.25 |

| ELUMO | -4.10 |

| Energy Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 8.25 |

| Electron Affinity (A) | 4.10 |

| Electronegativity (χ) | 6.175 |

| Chemical Hardness (η) | 2.075 |

| Chemical Softness (S) | 0.241 |

| Electrophilicity Index (ω) | 9.19 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.com It is color-coded to indicate regions of varying electron density, where red typically signifies electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). deeporigin.comyoutube.com

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro and ester groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, a strong positive potential would be expected on the furan ring, particularly near the carbon atoms bonded to the chlorine and nitro groups, highlighting these as the primary sites for nucleophilic attack.

Mulliken population analysis is a method to calculate the partial atomic charges on each atom in the molecule. This analysis further quantifies the charge distribution suggested by the MEP map.

Table 2: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is representative and illustrates the expected charge distribution based on the electronegativity of the constituent atoms and substituent effects.)

| Atom | Charge (a.u.) |

| C2 (ester) | +0.45 |

| C3 (Cl) | +0.15 |

| C4 (Cl) | +0.18 |

| C5 (NO₂) | +0.25 |

| N (nitro) | +0.60 |

| O (nitro) | -0.40 |

| O (ester C=O) | -0.55 |

| Cl (on C3) | -0.10 |

| Cl (on C4) | -0.12 |

Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves studying the rotation around the single bonds, particularly the C-C bond connecting the ester group to the furan ring and the C-N bond of the nitro group. Due to steric hindrance from the adjacent chlorine atom, the nitro group is likely twisted out of the plane of the furan ring, which can impact the molecule's electronic properties and reactivity. nih.gov

Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the compound in different environments, such as in solution. psu.edudpi-proceedings.com By simulating the movement of atoms over time, MD can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and its average structural properties. psu.edudpi-proceedings.comdpi-proceedings.com Such simulations would be crucial for understanding its behavior in a biological system, predicting how it might adapt its shape to fit into a protein's active site.

Reaction Mechanism Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry is a powerful tool for modeling chemical reaction mechanisms at the molecular level. For this compound, this could be applied to study its susceptibility to nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile.

By calculating the potential energy surface for the reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structure and energy of transition states—the highest energy point along the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. DFT calculations have been successfully used to investigate the nucleophilic substitution on similar dichlorinated nitroaromatic compounds, confirming the role of the nitro group in activating the ring for such reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com For a series of furoate derivatives, a QSAR model could be developed to predict their potential efficacy as, for example, antibacterial or antifungal agents. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov A statistical method, such as multiple linear regression, is then used to build an equation that correlates a selection of these descriptors with the observed biological activity.

An example of a hypothetical QSAR equation for a series of furoate derivatives might look like this:

log(1/IC₅₀) = 0.5 * logP - 1.2 * E LUMO + 0.03 * Molecular Volume + 2.5

Such a model, once validated, can be used to predict the activity of new, unsynthesized furoate derivatives and to guide the design of more potent compounds. nih.govresearchgate.net

Table 3: Illustrative Data for a Hypothetical QSAR Model of Furoate Derivatives

| Compound | log(1/IC₅₀) (Observed) | logP | ELUMO (eV) | Molecular Volume (ų) | log(1/IC₅₀) (Predicted) |

| Derivative 1 | 4.5 | 2.1 | -3.9 | 150 | 4.6 |

| Derivative 2 | 5.1 | 2.5 | -4.2 | 165 | 5.1 |

| This compound | 5.8 | 2.8 | -4.1 | 180 | 5.8 |

| Derivative 4 | 4.2 | 1.9 | -3.5 | 140 | 4.1 |

Molecular Docking and Binding Affinity Predictions for Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target. researchgate.netnih.gov

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity. The scoring function evaluates various interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. A lower docking score typically indicates a more favorable binding interaction.

For example, if this compound were being investigated as an inhibitor of a specific enzyme, docking studies could predict its binding mode and affinity. The results could reveal key interactions, such as the nitro group acting as a hydrogen bond acceptor with an amino acid residue in the active site. These predictions can then guide the synthesis of derivatives with improved binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Energy (ΔG, kcal/mol) | -7.9 |

| Predicted Inhibition Constant (Kᵢ, nM) | 150 |

| Key Interacting Residues | TYR 88, LYS 121, SER 210 |

| Type of Interactions | Hydrogen Bond (with SER 210), Pi-Alkyl (with LYS 121) |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular architecture of Methyl 3,4-dichloro-5-nitro-2-furoate, from its atomic connectivity to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of the compound's core structure.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the methyl ester protons (-OCH₃). This signal would appear as a singlet, typically in the 3.8-4.0 ppm range, due to the deshielding effect of the adjacent oxygen atom. As there are no protons on the furan (B31954) ring, the spectrum would be characterized by the absence of signals in the aromatic/heteroaromatic region, which is a key identifying feature.

¹³C NMR: The ¹³C NMR spectrum provides a complete carbon fingerprint of the molecule. Each carbon atom in the furan ring, the ester carbonyl group, and the methyl group will produce a distinct signal. The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and nitro substituents. The carbonyl carbon of the ester is expected to resonate at the lowest field (typically 155-165 ppm). The carbons of the furan ring would show distinct signals, with C2, C3, C4, and C5 all being significantly deshielded by the attached electronegative groups (ester, chlorine, and nitro). For instance, carbons bearing chlorine atoms (C3, C4) and the nitro group (C5) would exhibit downfield shifts. mdpi.com

2D-NMR: While the one-dimensional spectra are informative, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for definitive structural confirmation. An HMBC experiment would be particularly useful to establish the connectivity between the methyl protons and the ester carbonyl carbon, and between the carbonyl carbon and the C2 position of the furan ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 3.8 - 4.0 | Singlet | Signal corresponds to the three protons of the methyl ester (-OCH₃) group. |

| ¹³C | 155 - 165 | Singlet | Ester carbonyl carbon (C=O). |

| ¹³C | 140 - 155 | Singlet | Furan ring carbons attached to nitro and ester groups (C2, C5). |

| ¹³C | 115 - 130 | Singlet | Furan ring carbons attached to chlorine atoms (C3, C4). |

| ¹³C | 50 - 55 | Singlet | Methyl ester carbon (-OCH₃). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Molecular Identity: In MS, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺• would be measured. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms. libretexts.org

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation of nitroaromatic and halogenated compounds can follow complex pathways. bohrium.comresearchgate.net Expected fragmentation patterns for this compound could include the loss of the methoxy (B1213986) radical (•OCH₃), the nitro group (•NO₂), a chlorine radical (•Cl), or neutral molecules like carbon monoxide (CO) from the furan ring. bohrium.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering unambiguous confirmation of the chemical formula C₆H₃Cl₂NO₅.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. scielo.org.za

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Furan Ring (C=C, C-O) | Stretch | 1450 - 1600, 1000 - 1250 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

Chromatographic Separation and Purity Assessment in Synthetic and Biological Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity assessment of non-volatile organic compounds. A robust HPLC method is critical for quality control in synthetic chemistry.

Method Development: A typical reversed-phase HPLC method would be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would typically be performed using a UV-Vis or photodiode-array (PDA) detector set to the λ_max of the compound. researchgate.net

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability. Validation parameters include:

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a specified range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike-recovery studies.

Precision: Measuring the degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Table 3: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (% RSD) | ≤ 2% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of thermally stable and volatile compounds.

Given its methyl ester form, this compound may possess sufficient volatility and thermal stability for direct GC-MS analysis without derivatization. nih.gov A method would typically involve injection into a heated port to volatilize the sample, which is then separated on a capillary column (e.g., a DB-5 or similar polysiloxane-based column). The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector. GC-MS can provide both quantitative data (by monitoring specific ions) and qualitative confirmation of the compound's identity through its mass spectrum. In cases where the compound is analyzed in complex biological matrices, derivatization might be considered to enhance volatility, though this is less likely to be necessary for the parent compound itself. nih.govnih.gov

Advanced Derivatization Techniques for Enhanced Analytical Applications

In the analysis of "this compound," derivatization is a crucial step to improve its chromatographic behavior and enhance detection sensitivity, particularly for trace-level quantification. The inherent chemical properties of the molecule, including the presence of a nitro group, a carboxylic ester, and halogen atoms, can present challenges for direct analysis. Advanced derivatization techniques chemically modify the analyte to a more suitable form for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Derivatization strategies for "this compound" primarily target its key functional groups to introduce moieties that are more volatile, thermally stable, or possess superior ionization efficiency and/or spectroscopic properties. journalajacr.comresearchgate.net

Strategies for Improving Detection Sensitivity and Selectivity

To overcome the challenges of detecting "this compound" at low concentrations, several derivatization strategies can be employed, focusing on its functional groups.

One prominent strategy for nitroaromatic compounds involves the reduction of the nitro group to an amine. researchgate.netrsc.orgrsc.org This transformation is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis, as the resulting aromatic amine is readily ionizable, leading to a significant enhancement in detection sensitivity. researchgate.netrsc.orgrsc.org Various reducing agents can be utilized for this purpose, with the selection depending on the complexity of the sample matrix and the presence of other reactive functional groups.

Another approach targets the ester functional group. The methyl ester of the furoic acid can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be derivatized using reagents that introduce a highly responsive tag for detection. For instance, derivatization with reagents like 2-picolylamine (PA) can significantly increase the detection response in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govresearchgate.netcapes.gov.br This method enhances the ionization efficiency in the positive-ion mode and provides characteristic product ions for selective reaction monitoring (SRM), thereby improving both sensitivity and selectivity. nih.gov

For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. While direct analysis of "this compound" might be challenging due to potential degradation in the injector port, derivatization of the hydrolyzed carboxylic acid to a more volatile ester (e.g., a silyl (B83357) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) can be an effective strategy. nih.gov This approach is widely used for the analysis of polar compounds containing hydroxyl and carboxylic acid groups. nih.gov

The following table summarizes potential derivatization strategies for "this compound":

| Functional Group Targeted | Derivatization Strategy | Derivatizing Reagent Example | Analytical Technique | Expected Improvement |

| Nitro Group | Reduction to Amine | Zinc powder / Ammonium formate | LC-MS | Enhanced ionization and detection sensitivity. rsc.org |

| Ester Group (after hydrolysis) | Esterification/Amidation | 2-Picolylamine (PA) | LC-ESI-MS/MS | Increased detection response (9-158-fold reported for other carboxylic acids). nih.govresearchgate.net |

| Ester Group (after hydrolysis) | Silylation | BSTFA | GC-MS | Increased volatility and thermal stability. nih.gov |

Characterization of Derivatized Products for Analytical Confirmation

The unambiguous identification of the derivatized product is paramount for the validation of any analytical method. Mass spectrometry (MS) is the primary tool for the characterization of these derivatives.

When the nitro group is reduced to an amine, the resulting product will exhibit a characteristic mass shift in its mass spectrum, corresponding to the conversion of a -NO2 group to an -NH2 group. The mass spectrum of the derivatized product will show a molecular ion peak and fragmentation patterns consistent with an aromatic amine structure. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide further structural confirmation by generating specific fragment ions.

For derivatives of the hydrolyzed carboxylic acid, such as the 2-picolylamine amide, the mass spectrum will show a molecular ion corresponding to the mass of the furoic acid derivative plus the mass of the derivatizing agent minus the mass of water. The fragmentation pattern in MS/MS will typically include a characteristic ion from the derivatizing tag, which can be used for selected reaction monitoring (SRM) for highly selective quantification. nih.gov

In the case of silylated derivatives for GC-MS analysis, the mass spectra are often characterized by a prominent molecular ion ([M]+) or an ion corresponding to the loss of a methyl group ([M-15]+). nih.gov The presence of chlorine atoms in "this compound" will result in a characteristic isotopic pattern in the mass spectrum of both the parent compound and its derivatives, which serves as an additional point of confirmation.

The table below outlines the expected mass spectrometric characteristics of the derivatized products:

| Derivatized Product | Ionization Technique | Expected Molecular Ion | Key Fragment Ions |

| Amino-dichloro-furoate derivative | ESI+ | [M+H]+ | Characteristic fragments of the aromatic amine and furoate ring. |

| 2-Picolylamine amide derivative | ESI+ | [M+H]+ | Ion corresponding to the picolylamine moiety. |

| Trimethylsilyl ester derivative | EI | [M]+., [M-15]+ | Ions related to the silyl group and the furoate structure. |

Microscale and Trace Analysis Methods for Complex Matrices

The determination of "this compound" in complex environmental or biological matrices at trace levels requires highly sensitive and selective analytical methods that often incorporate microscale sample preparation techniques to minimize matrix interference and pre-concentrate the analyte.

For volatile and semi-volatile organic compounds like furan derivatives, headspace-solid phase microextraction (HS-SPME) is a powerful and widely used technique. acs.orgnih.govmdpi.comresearchgate.net This method involves the extraction of the analyte from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for analysis. acs.orgnih.govmdpi.comresearchgate.net The choice of fiber coating is critical for efficient extraction and can be optimized based on the polarity of the analyte. For a compound like "this compound," a fiber with a mixed-phase coating might be suitable to accommodate its different functional groups. Coupling HS-SPME with tandem mass spectrometry (GC-MS/MS) provides excellent sensitivity and selectivity for trace analysis in complex matrices like soil, water, or food samples. acs.orgnih.gov

Liquid-liquid microextraction (LLME) and solid-phase extraction (SPE) are other valuable techniques for the extraction and pre-concentration of "this compound" from liquid samples. SPE, in particular, offers a high degree of selectivity through the use of various sorbent materials that can be chosen to specifically retain the target analyte while allowing interfering matrix components to pass through. The choice of sorbent would depend on the physicochemical properties of the analyte.

For the analysis of halogenated organic contaminants in environmental samples, the combination of advanced extraction techniques with high-resolution mass spectrometry (HRMS) is often necessary to achieve the required low detection limits and to differentiate the analyte from co-eluting matrix components. ub.edu

The following table summarizes suitable microscale and trace analysis methods for "this compound":

| Analytical Method | Sample Matrix | Key Advantages |

| HS-SPME-GC-MS/MS | Water, Soil, Air, Food | Solvent-free, simple, high sensitivity, and suitable for automation. acs.orgnih.govresearchgate.net |

| SPE-LC-MS/MS | Water, Biological fluids | High selectivity, good pre-concentration factor, and removal of matrix interferences. |

| LLME-GC-MS | Water | Low solvent consumption, high enrichment factor. |

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of environmentally benign chemical manufacturing necessitates the development of synthetic pathways that are both efficient and sustainable. For a molecule like Methyl 3,4-dichloro-5-nitro-2-furoate, future research will likely focus on moving away from traditional, often harsh, nitration and halogenation methods towards greener alternatives that maximize atom economy. jocpr.comrsc.org

The principles of green chemistry, such as the use of renewable feedstocks and energy-efficient reaction conditions, will be central to these new synthetic designs. jocpr.com The furan (B31954) core of the molecule, for example, can be derived from biomass, presenting an opportunity to develop a bio-based synthetic route. mdpi.com The table below outlines potential areas of improvement in the synthesis of this compound, guided by the principles of atom economy.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Enhancement in Atom Economy |

|---|---|---|---|

| Nitration | Mixed acid (H2SO4/HNO3) | Solid acid catalysis or enzyme-mediated nitration | Reduction of acid waste, higher selectivity |

| Chlorination | Molecular chlorine with a Lewis acid catalyst | Catalytic chlorination with a recyclable catalyst | Minimized use of hazardous reagents, reduced byproducts |

| Esterification | Fischer esterification with excess alcohol | Enzyme-catalyzed esterification | Milder reaction conditions, higher yields, less waste |

Exploration of Advanced Derivatization Strategies for Targeted Molecular Probes

The unique chemical architecture of this compound, featuring multiple reactive sites, makes it an attractive scaffold for the development of targeted molecular probes. Future research in this area will likely focus on derivatization strategies that introduce functionalities for imaging, diagnostics, and therapeutic applications.

The nitro group, for instance, is a known quencher of fluorescence, a property that can be exploited in the design of "turn-on" fluorescent probes. researchgate.net Derivatization of the furan ring or the ester group with a fluorophore could yield a probe that is initially non-fluorescent. Upon interaction with a specific biological target, such as an enzyme that reduces the nitro group, the fluorescence could be restored, providing a specific signal. nih.gov Nitro-substituted heterocyclic compounds have shown promise as fluorescent probes for detecting hypoxic conditions in tumor cells, a strategy that could be explored with derivatives of this compound. nih.govnih.gov

Furthermore, the chloro substituents on the furan ring offer handles for cross-coupling reactions, enabling the introduction of a wide range of moieties for targeted delivery. For example, peptides, antibodies, or small molecules that bind to specific cellular receptors could be attached to the furoate scaffold. Such targeted probes could be used for in vivo imaging of disease states or for the targeted delivery of therapeutic agents. The table below summarizes potential derivatization strategies and their applications.

| Functional Group for Derivatization | Derivatization Strategy | Potential Application |

|---|---|---|

| Nitro Group | Reduction to an amine, followed by conjugation | Attachment of targeting ligands or fluorophores |

| Chloro Groups | Nucleophilic substitution or cross-coupling reactions | Introduction of diverse functional groups for molecular recognition |

| Ester Group | Hydrolysis to a carboxylic acid, followed by amidation | Coupling to biomolecules such as peptides or proteins |

Deeper Elucidation of Biological Action Mechanisms at the Systems Level

While the precise biological effects of this compound are not yet fully characterized, its structural similarity to known antimicrobial nitrofurans suggests a potential mechanism of action involving enzymatic reduction of the nitro group. nih.govnih.govpatsnap.com Future research should aim to move beyond a single-target-based understanding and explore the compound's effects at a systems level. uni-wuerzburg.demdpi.com

The prevailing mechanism for nitrofuran antibiotics involves their activation by bacterial nitroreductases to form reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins. nih.govpatsnap.com This multi-targeted action is thought to be a reason for the slow development of bacterial resistance to these drugs. drugbank.com A key future direction will be to identify the specific nitroreductases responsible for the activation of this compound and to characterize the resulting reactive species.

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of the compound's mechanism of action. mdpi.com For instance, studying the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in bacteria treated with the compound can reveal the full spectrum of cellular pathways that are perturbed. mdpi.comnih.gov This approach can help to identify not only the primary targets but also the downstream effects and any potential off-target interactions.

Application of Advanced Computational Design and Predictive Modeling for Rational Compound Modification

Computational methods are poised to play a pivotal role in the rational design and modification of this compound to enhance its desired biological activities and minimize potential toxicity. Advanced computational techniques can guide the synthesis of new derivatives with improved properties, thereby accelerating the drug discovery and development process. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of furoate derivatives and their biological activity. ijpda.orgresearchgate.netnih.gov By analyzing a dataset of related compounds, QSAR models can identify the key molecular descriptors that correlate with a particular activity, such as antibacterial potency. ijpda.orgnih.govresearchgate.net This information can then be used to predict the activity of novel, unsynthesized derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis.

Molecular docking studies can provide insights into the potential binding interactions of this compound with specific biological targets, such as bacterial enzymes. researchgate.net By simulating the binding pose and calculating the binding affinity, researchers can predict whether the compound is likely to be an effective inhibitor. This information can be used to rationally design modifications to the furoate scaffold that are predicted to improve binding and, consequently, biological activity.

Integration with High-Throughput Omics Technologies for Comprehensive Pathway Mapping

The integration of high-throughput "omics" technologies will be instrumental in creating a comprehensive map of the cellular pathways affected by this compound. By simultaneously measuring changes across multiple molecular levels, researchers can gain a holistic understanding of the compound's biological impact. elifesciences.org

Proteomic studies, for example, can identify the specific proteins that are differentially expressed or post-translationally modified in response to treatment with the compound. nih.govresearchgate.netfrontiersin.org This can reveal the cellular machinery that is most affected and provide clues about the mechanism of action. nih.govnih.gov Chemoproteomic approaches can even be used to identify the direct protein targets of the reactive intermediates formed from the reduction of the nitro group. nih.gov

Transcriptomic analysis can provide a global view of the changes in gene expression that occur upon exposure to the compound, highlighting the regulatory networks that are activated or repressed. elifesciences.org Metabolomic profiling, on the other hand, can reveal alterations in the cellular metabolic state, identifying the metabolic pathways that are disrupted. biorxiv.orgelifesciences.orgunibo.it The integration of these different omics datasets can provide a powerful, multi-layered view of the cellular response to this compound, leading to a more complete understanding of its biological effects.

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dichloro-5-nitro-2-furoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing furanone derivatives. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone can be treated with methyl chloroformate in the presence of a base like diisopropylethylamine to introduce the methoxycarbonyloxy group . Subsequent nitration and substitution steps may follow. Optimization includes:

- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition of labile intermediates.

- Solvent selection : Anhydrous dichloromethane (CH₂Cl₂) is preferred for moisture-sensitive steps .

- Reagent stoichiometry : Using 2 equivalents of nucleophiles (e.g., amino alcohols) ensures complete substitution of the methoxycarbonyloxy group .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key for confirming substitution patterns. For example, the H-5 proton in related furanone derivatives appears as a singlet near δ 5.47 ppm, while NH protons resonate at δ 7.05 ppm .

- Elemental analysis : Validates purity and composition (e.g., %C, %H, %N deviations < 0.3% indicate high purity) .

- Melting point determination : Sharp melting ranges (e.g., 98–100°C for analogs) suggest crystalline homogeneity .

Q. How should researchers handle purification challenges for nitro-substituted furan derivatives?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 1–10% MeOH in CHCl₃) to separate polar byproducts .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for removing unreacted starting materials.

- TLC monitoring : Employ 10% MeOH/CHCl₃ to track reaction progress and identify impurities .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic substitution reactions involving the nitro group?

Methodological Answer:

- Activation strategies : Nitro groups are electron-withdrawing, which can deactivate the furan ring. Use activating agents like triphenylphosphine or hexachloroethane to enhance reactivity, as demonstrated in iminophosphorane synthesis .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of reagents.

- Protection/deprotection : Temporarily protect reactive sites (e.g., using acetyl groups) to direct substitution regioselectivity .

Q. How do conflicting spectral data (e.g., NMR shifts) arise post-synthesis, and how can they be resolved?

Methodological Answer:

- Dynamic effects : Rotamers or tautomers in solution can cause splitting or broadening. Use variable-temperature NMR to identify conformational changes.

- Impurity interference : Trace solvents (e.g., CH₂Cl₂) or moisture may overlap with signals. Dry samples thoroughly and re-run spectra in deuterated DMSO .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure of a purified derivative.

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under controlled atmospheres.

- Light sensitivity : Store samples in amber vials at -20°C, as nitro compounds often degrade under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.